molecular formula C12H10F3N3O2 B5626538 2-methyl-4-nitro-1-[3-(trifluoromethyl)benzyl]-1H-imidazole

2-methyl-4-nitro-1-[3-(trifluoromethyl)benzyl]-1H-imidazole

Cat. No. B5626538
M. Wt: 285.22 g/mol
InChI Key: ZUGVNQCZDGMJOC-UHFFFAOYSA-N
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Description

Imidazole derivatives are a class of compounds that have attracted considerable attention in synthetic organic chemistry due to their wide range of biological activities and applications in material science. They are characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. The synthesis and study of their molecular structure, chemical reactions, properties, and analysis are crucial for developing new compounds with potential applications.

Synthesis Analysis

The synthesis of imidazole derivatives often involves multi-step reactions with specific reagents to introduce various substituents into the imidazole ring. For instance, one study described the one-pot synthesis of trisubstituted imidazoles via a [2 + 2 + 1] cycloannulation involving 1,3-bishet(aryl)-monothio-1,3-diketones, α-substituted methylamines, and sodium nitrite, showcasing the versatility of synthesis strategies for these compounds (Yugandar et al., 2016).

Molecular Structure Analysis

The molecular structure of imidazole derivatives is often investigated using techniques such as X-ray crystallography. For example, the crystal structure of a nitroimidazole derivative revealed that the molecule is quasi-planar, with significant hydrogen bonding contributing to the formation of a three-dimensional network (Alliouche et al., 2014).

Chemical Reactions and Properties

Imidazole derivatives undergo various chemical reactions, including cyclization, nitration, and substitutions, which are essential for modifying their chemical properties. A study highlighted the synthesis of trisubstituted imidazoles by palladium-catalyzed cyclization, demonstrating the compound's reactivity and potential for generating derivatives with specific functions (Zaman et al., 2005).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and its intended use or target. Without more specific information, it’s difficult to predict the mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many nitro-containing compounds are explosive, while trifluoromethyl-containing compounds can be highly reactive. Proper handling and storage are essential to ensure safety .

properties

IUPAC Name

2-methyl-4-nitro-1-[[3-(trifluoromethyl)phenyl]methyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2/c1-8-16-11(18(19)20)7-17(8)6-9-3-2-4-10(5-9)12(13,14)15/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGVNQCZDGMJOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1CC2=CC(=CC=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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